molecular formula C16H8Br2FN3O4 B2661509 (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide CAS No. 310451-14-0

(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2661509
CAS RN: 310451-14-0
M. Wt: 485.063
InChI Key: VGNOSWKOEYGOIZ-PGMHBOJBSA-N
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Description

(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide, also known as DBFNC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DBFNC belongs to the class of chromene derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide exerts its biological activities through various pathways. For example, (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. This suggests that (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide may exert its anti-inflammatory activity by inhibiting NF-κB activation.
(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death. This suggests that (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages. (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
In cancer cells, (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide has been found to induce apoptosis by activating the caspase cascade. (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide has also been found to inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide is its broad-spectrum activity against various biological targets, including inflammation, cancer, and microbial infections. This makes (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide a potentially useful compound for the development of therapeutics.
One limitation of (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide and its potential side effects.

Future Directions

There are several future directions for (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide research. One area of interest is the development of novel (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential side effects of (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide and its derivatives.
Furthermore, additional studies are needed to fully understand the mechanism of action of (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide and its potential therapeutic applications. This includes in vivo studies to investigate the efficacy and safety of (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide in animal models of inflammatory diseases, cancer, and microbial infections.
In conclusion, (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications in the treatment of inflammatory diseases, cancer, and microbial infections. Further research is needed to fully understand the mechanism of action of (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide and its potential side effects.

Synthesis Methods

(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-fluoro-5-nitrophenylhydrazine with 6,8-dibromo-2H-chromene-3-carboxylic acid in the presence of a coupling reagent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with a base, such as sodium hydroxide, to yield the final product, (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide.

Scientific Research Applications

(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide's anticancer activity. Studies have shown that (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This is thought to be due to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.
(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. This suggests that (2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide may have potential as a treatment for bacterial and fungal infections.

properties

IUPAC Name

6,8-dibromo-2-(2-fluoro-5-nitrophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2FN3O4/c17-8-3-7-4-10(15(20)23)16(26-14(7)11(18)5-8)21-13-6-9(22(24)25)1-2-12(13)19/h1-6H,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNOSWKOEYGOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=C2C(=CC3=CC(=CC(=C3O2)Br)Br)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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